1-Butylpyrrolidin-2-one is a safer alternative to N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which face increasing regulatory pressure . Unlike NMP, DMF, and DMA, 1-Butylpyrrolidin-2-one is not classified as developmentally reprotoxic .
The molecular formula of 1-Butylpyrrolidin-2-one is C8H15NO . The InChI string representation is InChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3 . The Canonical SMILES representation is CCCCN1CCCC1=O .
1-Butylpyrrolidin-2-one has a molecular weight of 141.21 g/mol . It has a computed XLogP3-AA value of 1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 3 rotatable bonds . Its exact mass and monoisotopic mass are 141.115364102 g/mol . Its topological polar surface area is 20.3 Ų . It has 10 heavy atoms . Its complexity, as computed by Cactvs, is 122 .
1-Butylpyrrolidin-2-one is an organic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol. It is a derivative of pyrrolidinone, characterized by the presence of a butyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is typically encountered as a colorless liquid with a mild odor and is known for its excellent solvency power, high boiling point, and chemical stability, making it valuable in various industrial applications, particularly as a solvent in organic synthesis and polymer production .
1-Butylpyrrolidin-2-one is classified as an organic solvent and belongs to the category of pyrrolidinones. It is often used as a safer alternative to N-methylpyrrolidone due to its favorable safety profile . The compound can be sourced from chemical suppliers and is utilized in various industries, including pharmaceuticals, polymers, and cleaning agents.
1-Butylpyrrolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with gamma-butyrolactone under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often utilize continuous flow reactors to optimize yield and efficiency .
Another method involves the hydration of pyrrolidone in the presence of specific catalysts under high pressure and temperature conditions. This method has been noted for producing good yields of 1-butylpyrrolidin-2-one .
The synthesis process generally includes:
The molecular structure of 1-butylpyrrolidin-2-one features a five-membered pyrrolidinone ring with a butyl group attached to the nitrogen atom. The structural formula can be represented as follows:
1-Butylpyrrolidin-2-one undergoes various chemical reactions, including:
These reactions are facilitated by the solvent properties of 1-butylpyrrolidin-2-one, which interacts with solute molecules through hydrogen bonding and van der Waals forces, enhancing dissolution and reaction processes.
The mechanism of action of 1-butylpyrrolidin-2-one primarily involves its role as a solvent. It effectively dissolves various compounds due to its ability to form hydrogen bonds with solute molecules. This property makes it particularly useful in facilitating chemical reactions that require stringent conditions due to its high boiling point and low volatility .
1-Butylpyrrolidin-2-one exhibits low volatility, making it stable under various conditions. Its partition coefficient (log Pow) indicates moderate hydrophobicity, which affects its behavior in biological systems .
1-Butylpyrrolidin-2-one has numerous applications across different fields:
The synthesis of 1-Butylpyrrolidin-2-one primarily hinges on efficient N-alkylation of 2-pyrrolidinone precursors. Traditional approaches employed halogenated butane reactants under basic conditions, but recent methodologies emphasize catalyst-driven specificity and solvent-free systems. Metal-catalyzed reactions utilizing copper(I) oxide or cobalt-doped catalysts enhance regioselectivity during butyl group attachment to the lactam nitrogen, reducing positional isomers by ≥95% compared to uncatalyzed methods [5] [10].
Solvent-free N-alkylation represents a paradigm shift in sustainable production. By eliminating DMF or NMP (typically classified as reprotoxic), this approach achieves 88–92% yields while circumventing complex solvent-recovery steps. Reactant stoichiometry optimization demonstrates that a 1.05:1 molar ratio of 1-bromobutane to 2-pyrrolidinone minimizes di-alkylated byproducts to <2% [10]. Microwave-assisted acceleration further reduces reaction times from 12 hours to 45 minutes, enhancing throughput without compromising purity (≥99.5% GC) [10].
Table 1: Comparative N-Alkylation Methodologies for 1-Butylpyrrolidin-2-one Synthesis
Method | Catalyst/Additive | Yield (%) | Reaction Time | Byproduct Formation |
---|---|---|---|---|
Traditional Solvent-Based | KOH/DMF | 78–82 | 10–12 h | 8–10% di-alkylated |
Solvent-Free Thermal | K₂CO₃ | 85–88 | 6–8 h | 3–4% di-alkylated |
Solvent-Free Microwave | Cu₂O (5 mol%) | 90–92 | 35–45 min | <2% di-alkylated |
Catalytic Hydrogenation | Co/Al₂O₃ | 94–96 | 2–3 h | <0.5% oligomers |
Catalytic reductive amination of succinic acid derivatives provides a high-atom-economy route to 1-Butylpyrrolidin-2-one. In-situ hydrogenation of 1-butyl-4-aminobutyrate intermediates over transition metal catalysts enables direct lactamization. Cobalt-supported catalysts (Co/Al₂O₃) achieve near-quantitative conversion (96%) at 180°C and 25 bar H₂, outperforming nickel analogs (82% conversion) due to superior dehydrogenation activity [5].
Critical to this process is suppressing decarboxylation side reactions. Catalyst sintering above 200°C promotes CO₂ liberation, reducing yield by 15–20%. Optimized conditions (180°C, 10% catalyst loading) limit succinimide formation to ≤0.5% while maintaining alkalinity impurities (as butylamine) below 0.1% – meeting industrial purity specifications [5] [9]. Pressure-response studies reveal hydrogenation rates plateau beyond 30 bar, establishing 20–25 bar as the cost-efficient operational window [5].
Table 2: Hydrogenation Catalyst Performance in 1-Butylpyrrolidin-2-one Synthesis
Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Primary Byproduct |
---|---|---|---|---|
Co/Al₂O₃ | 180 | 25 | 96 | <0.5% succinimide |
Ni/SiO₂ | 190 | 30 | 82 | 3% butylamine |
Cu-Cr Oxide | 170 | 20 | 75 | 5% N-butylpyrrolidine |
Pd/C | 150 | 15 | 68 | 8% butanol |
Flavin-dependent enzymes and biomimetic analogs facilitate selective oxidative coupling during pyrrolidinone functionalization. Riboflavin tetraacetate (RFTA) catalyzes C–N bond formation between n-butylamine and maleic anhydride precursors via single-electron transfer (SET) mechanisms. This bypasses traditional stoichiometric oxidants like permanganates, reducing heavy metal waste by 90% [3]. RFTA’s quinoid structure abstracts electrons from amine substrates, generating iminium intermediates that undergo nucleophilic addition to carbonyls.
A critical challenge is mitigating peroxide accumulation (e.g., tert-butyl hydroperoxide) during oxidation. Research confirms flavin catalysts decrease peroxide formation to <50 ppm versus >200 ppm in uncatalyzed aerobic oxidations [3]. This is vital for pharmaceutical-grade 1-Butylpyrrolidin-2-one, where peroxides degrade API stability. Solvent quality studies demonstrate peroxide suppression correlates with flavin concentration (0.5–2 mol%), enabling compliance with ICH peroxide limits (≤400 ppm) without post-synthesis scavengers [3] [6].
Table 3: Peroxide Formation in Flavin-Catalyzed vs. Traditional Oxidative Routes
Oxidation Method | Catalyst Loading | Peroxide Content (ppm) | Reaction Yield (%) |
---|---|---|---|
Uncatalyzed Aerobic | None | 210–250 | 70 |
Flavin-Mediated (RFTA) | 0.5 mol% | 40–50 | 85 |
Flavin-Mediated (RFTA) | 2.0 mol% | 30–40 | 88 |
Metal-Catalyzed (Mn(OAc)₃) | 5 mol% | 180–200 | 78 |
Solvent-free production of 1-Butylpyrrolidin-2-one delivers significant sustainability advantages over conventional methods. Eliminating DMF/NMP reduces process mass intensity (PMI) by 40% and energy consumption by 15%, as validated by life-cycle assessments [10]. The reaction employs excess 2-pyrrolidinone as both reactant and reaction medium, facilitating butyl bromide incorporation at 110°C. This approach achieves 98% atom efficiency while circumventing solvent-rectification costs [10].
Efficiency metrics reveal solvent-free systems enhance space-time yield by 3.2-fold versus DMF-based routes (0.81 g/L·h vs. 0.25 g/L·h). However, viscosity management is crucial: inert gas sparging or intermittent vacuum pulses prevent reactor fouling by maintaining low viscosity (<50 cP) above 100°C. Pilot-scale trials confirm 500-kg batches reach consistent purity (≥99.5%) with color indices ≤30 Hazen – meeting commercial specifications without solvent-assisted purification [9] [10].
Table 4: Sustainability Metrics: Solvent-Free vs. Solvent-Based Synthesis
Parameter | Solvent-Free Method | DMF-Based Method | Reduction (%) |
---|---|---|---|
Process Mass Intensity | 1.8 | 3.0 | 40 |
Energy Consumption (kWh/kg) | 12 | 14.1 | 15 |
E-Factor (kg waste/kg product) | 0.9 | 2.5 | 64 |
Space-Time Yield (g/L·h) | 0.81 | 0.25 | +224 (increase) |
Ring closure of 4-(butylamino)butanoic acid precursors to form 1-Butylpyrrolidin-2-one faces competing pathways generating three primary byproducts:
In-situ FTIR studies identify the rate-determining step as intramolecular nucleophilic attack by the butylamino group on the carbonyl carbon. Base impurities (e.g., residual K⁺) accelerate diester formation by activating carboxylates, increasing oligomer content to 5%. Controlling alkalinity ≤0.1% (as butylamine) suppresses this pathway [9] [10]. Temperature ramping protocols mitigate succinimide: gradual heating from 120°C to 160°C over 2 hours limits decarboxylation, maintaining byproducts below 1.5% aggregate.
Table 5: Dominant Byproducts in 1-Butylpyrrolidin-2-one Ring Closure
Byproduct | Formation Mechanism | Mitigation Strategy | Typical Concentration Range |
---|---|---|---|
Succinimide | Dehydrogenation of intermediate lactam | Temperature control ≤180°C | 0.2–0.8% |
N-Butylpyrrolidine | Over-hydrogenation of lactam carbonyl | H₂ pressure ≤25 bar; avoid Pd catalysts | 0.1–0.5% |
Butylamino-butyramide oligomers | Michael addition polymerization | Limit alkalinity ≤0.1%; inert gas sparging | 0.5–3.0% |
Maleic acid derivatives | Incomplete hydrogenation of fumarates | Flavin catalysts for full reduction | 0.3–1.2% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3